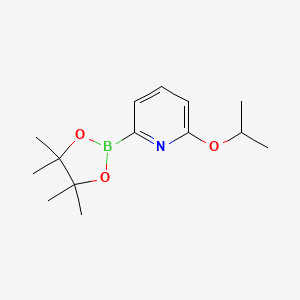![molecular formula C11H12N2O3 B578809 Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1260770-97-5](/img/structure/B578809.png)
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate, also known as HPPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPPC belongs to the class of pyrazolopyridine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes and receptors involved in inflammation and cancer progression. Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has also been shown to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate in lab experiments is its ability to selectively target specific enzymes and receptors, which can provide insights into their functions and potential therapeutic targets. However, one limitation is that Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate may have off-target effects on other enzymes and receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate and its potential effects on other biological pathways. Finally, more research is needed to determine the safety and efficacy of Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-12-13-4-3-8(7-14)5-10(9)13/h3-6,14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTARFCGCAULGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856029 |
Source


|
| Record name | Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
1260770-97-5 |
Source


|
| Record name | Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)






![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/no-structure.png)



![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)